molecular formula C18H17F2N7O B2426871 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide CAS No. 1797889-62-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide

Cat. No.: B2426871
CAS No.: 1797889-62-3
M. Wt: 385.379
InChI Key: RRHGNIXPLLKVKR-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis and cell wall integrity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. A related triazole derivative demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Summary of Anti-inflammatory Activity

CompoundTargetIC50 (μmol)Reference
Triazole Derivative ACOX-20.04 ± 0.01
CelecoxibCOX-20.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR analysis for triazole-containing compounds suggests that modifications at the pyridazine and piperidine moieties significantly influence biological activity. For example:

  • Substitution on the pyridazine ring enhances binding affinity to target proteins.
  • Difluorophenyl groups improve lipophilicity and bioavailability.

These modifications can lead to increased potency against specific biological targets.

Case Study 1: In vitro Evaluation

In vitro studies conducted on a series of triazole derivatives revealed that compounds with similar structures to This compound exhibited significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli. The most potent derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 2: In vivo Studies

In vivo studies using animal models have demonstrated that related compounds reduce inflammation in carrageenan-induced paw edema models. The effective doses (ED50) for these compounds were comparable to traditional anti-inflammatory agents like indomethacin .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N7O/c19-13-3-4-14(20)15(8-13)23-18(28)12-2-1-7-26(9-12)16-5-6-17(25-24-16)27-11-21-10-22-27/h3-6,8,10-12H,1-2,7,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHGNIXPLLKVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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